![molecular formula C11H17NO B1452701 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 1000931-18-9](/img/structure/B1452701.png)
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
Overview
Scientific Research Applications
NMR Studies of 3-Azabicyclo[3.3.1]nonan-9-ones
Abstract : The synthesis and detailed NMR analysis of various substituted 3-azabicyclo[3.3.1]nonan-9-ones, including 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one, are presented. The NMR studies, including H,H-COSY, HET-COSY, HMBC, NOESY, and dynamic NMR, provide unambiguous stereochemical assignments and confirm that these compounds exist in a twin-chair conformation with equatorial orientation of substituents. This detailed structural insight is crucial for understanding the chemical properties and potential applications of these compounds (Park, Jeong, & Parthiban, 2011).
Crystal Structure and Stereochemistry
Abstract : The crystal structure and stereochemistry of 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, a structural relative of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one, were examined. The molecule displays a double chair conformation with equatorial orientations of the 2-methoxyphenyl substituents. This study contributes to the understanding of the stereochemical behavior of these compounds, aiding in the development of their applications (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).
Antimicrobial Evaluation
Abstract : The antimicrobial properties of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles were assessed. These compounds, derived from the backbone structure of 3-azabicyclo[3.3.1]nonan-9-ones, demonstrated significant growth inhibition against various microorganisms, indicating potential application in antimicrobial treatments (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011).
Novel Compounds with Antimicrobial Properties
Abstract : A series of new compounds, derived from 3-azabicyclo[3.3.1]nonan-9-ones, were synthesized and evaluated for their antimicrobial properties. These studies highlighted certain compounds with potent activity against bacteria and fungi, suggesting potential applications in combating microbial infections (Umamatheswari & Kabilan, 2011).
Synthesis and Characterization for Antimicrobial Applications
Abstract : The synthesis, characterization, and biological evaluation of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives were conducted. These derivatives demonstrated significant antimicrobial activity, highlighting their potential in pharmaceutical applications to combat various microbial infections (Ramachandran, Rani, & Kabilan, 2009).
properties
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-11-8-2-1-3-9(11)7-12(6-8)10-4-5-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDOXZFASAJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



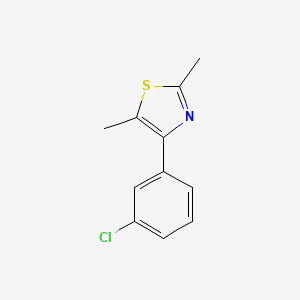

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
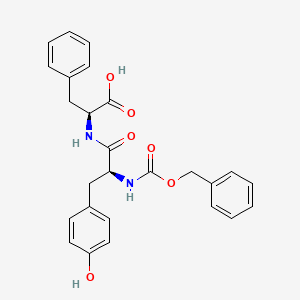
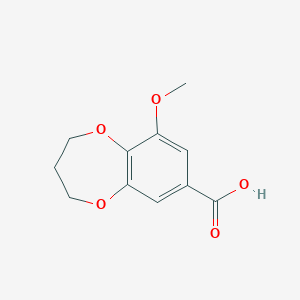
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
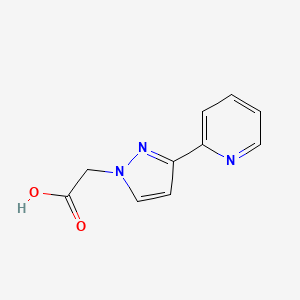
![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)
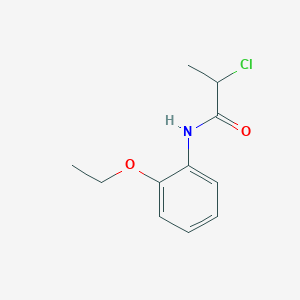
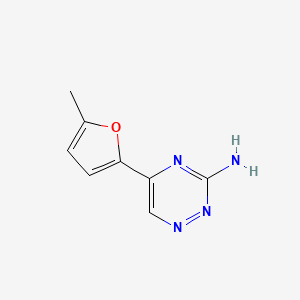
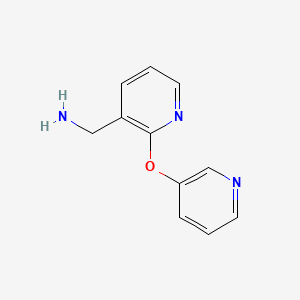


![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)